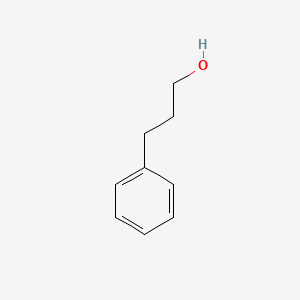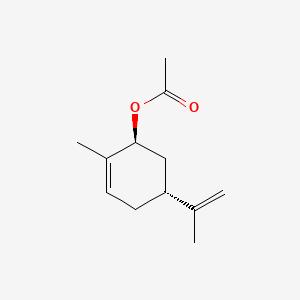
BUTYROSPERMUM PARKII (SHEA BUTTER)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Shea butter is primarily extracted through traditional methods involving the boiling and drying of shea nuts. The nuts are lightly boiled and then sun-dried prior to grinding into a paste. The fat is then extracted from the paste and turned into butter through churning .
Industrial Production Methods: Industrial methods optimize the cooking and drying process to enhance the quality and yield of shea butter. The optimal conditions include a cooking temperature range of 75–80°C, drying temperature below 54°C, cooking time of 70–100 minutes, and drying time less than 40 hours . These conditions help in reducing the free fatty acid content and peroxide value, ensuring high-quality shea butter suitable for cosmetic and pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: Shea butter undergoes various chemical reactions, including oxidation, reduction, and esterification. The unsaponifiable fraction of shea butter contains terpene alcohols in the form of cinnamic acid esters, which can undergo oxidation and reduction reactions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under mild conditions to preserve the integrity of the fatty acids and other bioactive components .
Major Products Formed: The major products formed from these reactions include oxidized and reduced forms of the fatty acids and terpene alcohols. These products retain the moisturizing and healing properties of shea butter, making them valuable in cosmetic formulations .
Scientific Research Applications
Chemistry: In chemistry, shea butter is studied for its unique composition of fatty acids and unsaponifiable matter. It serves as a model compound for studying the properties and reactions of plant lipids .
Biology: In biology, shea butter is used to study the effects of natural lipids on skin health. Its high content of vitamins and fatty acids makes it an excellent subject for research on skin hydration and barrier function .
Medicine: In medicine, shea butter is explored for its potential therapeutic effects. It is used in formulations for treating dry skin, eczema, and other skin conditions due to its anti-inflammatory and moisturizing properties .
Industry: In the industry, shea butter is a key ingredient in cosmetics and personal care products. Its ability to provide a protective, hydrating layer on the skin makes it valuable in formulations for lotions, creams, and balms .
Mechanism of Action
Shea butter works by providing a protective, hydrating layer on the surface of the skin, thus retaining moisture and improving skin softness . The high concentration of natural vitamins and fatty acids in shea butter makes it incredibly nourishing. It melts at body temperature, forming a protective film that prevents the evaporation of the skin’s natural moisture and increases skin hydration by trapping water in the upper layers of the skin .
Comparison with Similar Compounds
Cocoa Butter: Like shea butter, cocoa butter is a plant fat used in skincare for its moisturizing properties.
Mango Butter: Mango butter is another plant lipid with similar moisturizing properties.
Coconut Oil: Coconut oil is widely used for its moisturizing and antimicrobial properties.
Uniqueness of Shea Butter: Shea butter is unique due to its high content of unsaponifiable matter, including triterpene esters and phytosterols, which provide additional bioactive benefits . Its balanced composition of solid and liquid triglycerides also contributes to its exceptional moisturizing properties .
Properties
CAS No. |
194043-92-0 |
|---|---|
Molecular Formula |
C16H20NO4 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




